molecular formula C11H9NO2S B13759849 2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid CAS No. 1184913-45-8

2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid

Cat. No.: B13759849
CAS No.: 1184913-45-8
M. Wt: 219.26 g/mol
InChI Key: QSTASOOCTZXFSH-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound that combines a thiophene ring with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyridine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1184913-45-8

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H9NO2S/c1-7-2-3-9(12-6-7)10-8(11(13)14)4-5-15-10/h2-6H,1H3,(H,13,14)

InChI Key

QSTASOOCTZXFSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=CS2)C(=O)O

Origin of Product

United States

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